5-(2-氯苯基)-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

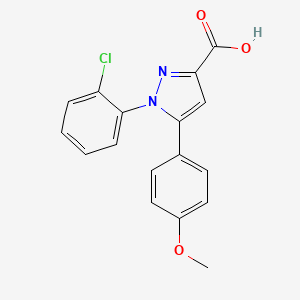

The compound "5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic efforts aimed at exploring their potential therapeutic applications. The presence of both chlorophenyl and methoxyphenyl groups suggests that the compound may exhibit interesting physicochemical and biological properties .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the use of starting compounds such as acetohydrazides, which are further processed through cyclization and substitution reactions to yield the desired triazole-thione structures. For instance, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been reported, where cyclization in the presence of NaOH leads to the formation of triazole-thiones . These synthetic routes often involve the use of reagents like thiosemicarbazide and various halogenated compounds to introduce the thiol group and other substituents into the triazole ring .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can exhibit different dihedral angles with attached phenyl rings, affecting the overall conformation and properties of the molecule. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and optimize the molecular structure of these compounds. Intermolecular hydrogen bonding, such as N-H...N and C-H...N interactions, can lead to the formation of supramolecular networks, which are crucial for the stability and packing of the molecules in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of functional groups on the triazole ring. These compounds can undergo various chemical reactions, including aminomethylation with formaldehyde and secondary amines to yield Mannich bases. The thiol group in the triazole-thione structure is reactive and can participate in the formation of complexes with metal ions, as well as S-alkylation reactions to yield new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are determined by their molecular structure and substituents. These compounds typically exhibit solid-state properties and can form crystalline structures with specific space groups and unit cell parameters. The crystal packing is often stabilized by various intermolecular interactions, including hydrogen bonds and pi interactions. The presence of halogen atoms like chlorine can lead to additional intermolecular interactions, such as C-H...Cl hydrogen bonds, which contribute to the stability of the supramolecular structure . The biological activities of these compounds, such as anti-inflammatory and antibacterial properties, are also significant aspects of their chemical properties, with some derivatives showing promising activity against various bacterial strains .

科学研究应用

合成和物理化学性质:Sameluk 和 Kaplaushenko (2015 年) 的一项研究重点介绍了这一化学类别中的新化合物的合成,揭示了它们具有抗肿瘤、抗炎和抗氧化药理活性的潜力。该研究还关注了溶剂选择在合成过程中的重要性,它会影响化合物的收率和纯度 (Sameluk & Kaplaushenko, 2015)。

抗菌活性:Purohit 等人(2011 年)的研究证明了某些衍生物的抗菌功效,突出了它们对细菌和真菌生长的显着抑制作用,高于标准药物。这指出了这些化合物在开发新的抗菌剂中的潜在用途 (Purohit 等人,2011 年)。

抑制活性:Bekircan 等人(2015 年)进行的一项研究探索了新型衍生物的合成,并研究了它们的脂肪酶和 α-葡萄糖苷酶抑制能力。一些化合物显示出显着的抗脂肪酶和抗 α-葡萄糖苷酶活性,表明它们在治疗与这些酶相关的疾病中具有潜在用途 (Bekircan 等人,2015 年)。

抗癌特性:Karayel (2021 年) 的研究深入研究了特定衍生物的抗癌特性,采用了密度泛函理论和分子对接。研究结果表明,这些化合物可能有效靶向癌细胞,特别是由于它们与 EGFR 结合口袋的相互作用 (Karayel,2021 年)。

缓蚀:Yadav 等人(2013 年)研究了使用某些苯并咪唑衍生物在酸性环境中抑制低碳钢腐蚀。研究表明这些化合物作为缓蚀剂的有效性,在工业环境中具有潜在应用 (Yadav 等人,2013 年)。

胆碱酯酶抑制:Arfan 等人(2018 年)研究了顺序转化的三唑的胆碱酯酶抑制潜力。研究发现,特定衍生物对 AChE 和 BChE 酶表现出优异的抑制作用,表明在神经退行性疾病中具有潜在用途 (Arfan 等人,2018 年)。

属性

IUPAC Name |

3-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEHIYAIMHYCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)

![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)

![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)